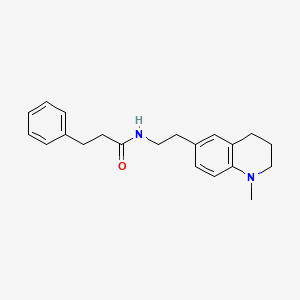

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

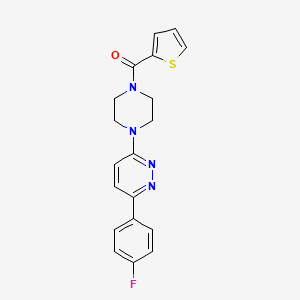

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide” is a chemical compound with the CAS Number: 1119450-30-4 . Its IUPAC name is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine . The compound has a molecular weight of 303.45 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.45 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Dopamine Agonist Properties

A study by Jacob et al. (1981) explored the dopamine-like activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the potential of such compounds in dilating the renal artery, which indicates their relevance in cardiovascular research and potential therapeutic applications for renal function improvement (Jacob et al., 1981).

Analgesic and Spasmolytic Properties

Research by Brossi et al. (1960) on substituted 1-methyl-3,4-dihydro-isoquinolines suggested their interesting analgesic and spasmolytic properties, especially for compounds containing a halogenated phenylethyl group. This implies their potential application in the development of new pain management and spasmolytic agents (Brossi et al., 1960).

Calcium Channel Antagonism

Studies by Şimşek et al. (2006) on 4-difluoro-substituted phenyl-5-oxohexahydroquinoline derivatives revealed their calcium channel antagonistic activity. These findings are significant for cardiovascular research, particularly in the development of treatments for conditions modulated by calcium channels (Şimşek et al., 2006).

Organocatalytic Asymmetric Synthesis

Mons et al. (2014) conducted research on the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating their potential in the asymmetric synthesis of natural products and synthetic drugs. This research has implications for the pharmaceutical industry, especially in the synthesis of enantiomerically pure compounds (Mons et al., 2014).

Antimicrobial and Antitumor Agents

Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activities, highlighting the role of such compounds in developing new antimicrobial agents. Similarly, Atwell et al. (1989) explored 2-phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents, indicating their potential in cancer treatment (Desai et al., 2007); (Atwell et al., 1989).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-23-15-5-8-19-16-18(9-11-20(19)23)13-14-22-21(24)12-10-17-6-3-2-4-7-17/h2-4,6-7,9,11,16H,5,8,10,12-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZXIBIVXRHTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)